molecular formula C18H18BrN3O3 B15017236 N-(3-bromophenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-bromophenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B15017236
M. Wt: 404.3 g/mol
InChI Key: DWKYNKOCPQVYGE-UDWIEESQSA-N
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Description

N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a methoxyphenyl group linked through a hydrazinecarbonyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then acylated with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-BROMOPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may contribute to its potential biological activities, differentiating it from similar compounds.

Properties

Molecular Formula

C18H18BrN3O3

Molecular Weight

404.3 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H18BrN3O3/c1-25-16-7-2-4-13(10-16)12-20-22-18(24)9-8-17(23)21-15-6-3-5-14(19)11-15/h2-7,10-12H,8-9H2,1H3,(H,21,23)(H,22,24)/b20-12+

InChI Key

DWKYNKOCPQVYGE-UDWIEESQSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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